1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)-
Overview
Description
1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- is a heterocyclic compound that features an imidazole ring with a benzoyl group at the 1-position and a methylthio group at the 2-position
Preparation Methods
The synthesis of 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- can be compared with other similar compounds, such as:
1H-Imidazole, 4,5-dihydro-2-methyl-: This compound has a similar imidazole core but lacks the benzoyl group, resulting in different chemical properties and reactivity.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound features a phenylmethyl group instead of a methylthio group, leading to variations in its biological activity and applications.
The uniqueness of 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-15-11-12-7-8-13(11)10(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGDAEQLBKCGKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404308 | |
Record name | F0630-0008 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30156-22-0 | |
Record name | F0630-0008 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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